molecular formula C24H46O3 B15290707 2,2-Dimethyl-4-{[(octadec-9-en-1-yl)oxy]methyl}-1,3-dioxolane CAS No. 22610-35-1

2,2-Dimethyl-4-{[(octadec-9-en-1-yl)oxy]methyl}-1,3-dioxolane

Cat. No.: B15290707
CAS No.: 22610-35-1
M. Wt: 382.6 g/mol
InChI Key: ONGCAPZNZXGPGB-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-{[(octadec-9-en-1-yl)oxy]methyl}-1,3-dioxolane is a 1,3-dioxolane derivative characterized by a five-membered oxygenated ring with two methyl groups at the 2-position and a long-chain unsaturated alkyl ether substituent at the 4-position. This structure suggests applications in surfactants, polymer additives, or bioactive compounds due to its amphiphilic nature .

Properties

CAS No.

22610-35-1

Molecular Formula

C24H46O3

Molecular Weight

382.6 g/mol

IUPAC Name

2,2-dimethyl-4-(octadec-9-enoxymethyl)-1,3-dioxolane

InChI

InChI=1S/C24H46O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-21-23-22-26-24(2,3)27-23/h11-12,23H,4-10,13-22H2,1-3H3

InChI Key

ONGCAPZNZXGPGB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOCC1COC(O1)(C)C

Origin of Product

United States

Preparation Methods

Structural and Chemical Properties

Molecular Characterization

The compound (CAS 22610-35-1) has a molecular formula of $$ \text{C}{24}\text{H}{46}\text{O}_3 $$ and a molecular weight of 382.6 g/mol. Its structure consists of a 2,2-dimethyl-1,3-dioxolane ring, a cyclic acetal derived from glycerol, and an ether-linked octadec-9-en-1-yl chain (oleyl group). The unsaturated C18 chain introduces stereochemical considerations, as the cis-configuration at the 9,10-position influences physicochemical properties such as melting point and solubility.

Spectroscopic Identification

Key spectral data include:

  • $$ ^1\text{H} $$-NMR : Signals at δ 1.26–1.34 (m, 26H, alkyl chain), δ 4.70–4.85 (m, 2H, dioxolane ring), and δ 5.32–5.38 (m, 2H, alkene protons).
  • IR : Stretching vibrations at 2920 cm$$ ^{-1} $$ (C-H alkyl), 1720 cm$$ ^{-1} $$ (C-O acetal), and 720 cm$$ ^{-1} $$ (alkene C-H).

Synthetic Routes

Acetal Formation: Synthesis of 2,2-Dimethyl-4-hydroxymethyl-1,3-dioxolane (Solketal)

The precursor solketal is synthesized via acid-catalyzed acetalization of glycerol with acetone. Patent CN109761949B outlines an industrial-scale method:

  • Reaction Conditions :
    • Catalyst : Sulfuric acid (0.5–2.0 wt%) or acidic ion-exchange resins.
    • Molar Ratio : Glycerol:acetone = 1:3–5.
    • Temperature : 50–70°C under reflux.
    • Yield : 85–92% after distillation.
  • Mechanism :
    Protonation of acetone’s carbonyl oxygen facilitates nucleophilic attack by glycerol’s primary hydroxyl group, followed by cyclodehydration to form the dioxolane ring.

Etherification of Solketal with Octadec-9-en-1-ol

The hydroxymethyl group of solketal is functionalized via etherification with octadec-9-en-1-ol (oleyl alcohol). Two primary methods are employed:

Mitsunobu Reaction
  • Reagents : Triphenylphosphine (PPh$$_3$$), diisopropyl azodicarboxylate (DIAD).
  • Conditions : Anhydrous THF, 0°C to room temperature, 12–24 h.
  • Mechanism : DIAD oxidizes PPh$$_3$$ to generate a phosphine oxide, activating the alcohol for nucleophilic substitution.
  • Yield : 75–88% after column chromatography (hexane:ethyl acetate = 8:2).
Williamson Ether Synthesis
  • Reagents : Octadec-9-en-1-yl bromide, sodium hydride (NaH).
  • Conditions : Anhydrous DMF, 60°C, 6–8 h.
  • Mechanism : Deprotonation of solketal’s hydroxymethyl group by NaH forms an alkoxide, which displaces bromide from the alkyl halide.
  • Yield : 68–78% with silica gel purification.

One-Pot TPP/I$$_2$$/Imidazole-Mediated Coupling

A scalable approach adapted from marine natural product synthesis involves:

  • Activation : Solketal’s hydroxyl group is iodinated using a triphenylphosphine (TPP)/iodine (I$$_2$$)/imidazole complex in 1,4-dioxane.
  • Etherification : Reaction with octadec-9-en-1-ol at reflux (110°C) for 8–12 h.
  • Yield : 90–96% after extractive workup and filtration.

Industrial-Scale Optimization

Catalytic Efficiency

  • Acid Catalysts : Heterogeneous catalysts (e.g., Amberlyst-15) reduce side products and enable catalyst recycling, improving process sustainability.
  • Solvent Selection : Toluene and dioxane minimize acetal ring-opening side reactions compared to polar aprotic solvents.

Purification Strategies

  • Distillation : Solketal is purified via vacuum distillation (bp 90–95°C at 10 mmHg).
  • Chromatography : Final product isolation uses silica gel with gradient elution (hexane → ethyl acetate).

Challenges and Solutions

Stereochemical Control

The oleyl group’s Z-configuration is preserved by using oleyl alcohol derived from natural sources (e.g., olive oil). Synthetic oleyl alcohol with trans-isomers requires hydrogenation and isomerization steps.

Moisture Sensitivity

The acetal ring is prone to hydrolysis. Industrial protocols use molecular sieves and inert gas atmospheres during etherification.

Applications and Derivatives

Surfactant and Lipid Formulations

The compound’s amphiphilic structure enhances solubility in nonpolar matrices, making it suitable for drug delivery systems and cosmetic emulsions.

Fluorinated Analogues

Replacing the octadec-9-en-1-yl chain with fluorinated alkyl groups (e.g., 12,12-difluorooctadec-9-en-1-yl) improves thermal stability, as demonstrated in AWS document derivatives.

Chemical Reactions Analysis

2,2-Dimethyl-4-{[(octadec-9-en-1-yl)oxy]methyl}-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts.

Scientific Research Applications

2,2-Dimethyl-4-{[(octadec-9-en-1-yl)oxy]methyl}-1,3-dioxolane has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of surfactants and other complex molecules.

    Biology: The compound serves as a host for growing membrane proteins, which are crucial for studying cellular processes.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug delivery systems.

    Industry: It is used in the production of surfactants and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-{[(octadec-9-en-1-yl)oxy]methyl}-1,3-dioxolane involves its interaction with specific molecular targets and pathways. As a surfactant intermediate, it helps in forming micellar solutions and liquid crystal phases, which are essential for various industrial and biological applications. The molecular targets include membrane proteins and other cellular components that interact with the compound to facilitate its effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural differences among 1,3-dioxolane derivatives lie in the substituents on the dioxolane ring:

  • Alkyl vs. Unsaturated Chains :
    • The compound of interest features a long unsaturated chain, enhancing lipophilicity compared to derivatives like 2,2-dimethyl-4-(vinyloxymethyl)-1,3-dioxolane (), which has a reactive vinyl group suitable for polymerization .
    • Shorter alkyl chains (e.g., 4-methyl-2-pentyl-1,3-dioxolane) reduce steric hindrance and increase volatility .
  • Functional Groups: Derivatives like 2-hexyl-1,3-dioxolane-4-methanol () contain hydroxyl groups, increasing polarity and hydrogen-bonding capacity compared to the ether-linked oleyl group in the target compound . Esters (e.g., Ethyl-2-methyl-1,3-dioxolane-2-acetate, ) exhibit different reactivity profiles, such as susceptibility to hydrolysis .

Physical and Chemical Properties

Compound Substituents Molecular Weight Key Properties Applications
Target Compound 2,2-dimethyl, oleyloxymethyl ~396.6 g/mol High hydrophobicity, oxidation-sensitive Surfactants, lipid carriers
2,2-Dimethyl-4-(vinyloxymethyl)-1,3-dioxolane 2,2-dimethyl, vinyloxymethyl ~158.2 g/mol Polymerizable, reactive vinyl group Polymer precursors
2-Ethyl-4-((4-phenoxy-phenoxy)methyl)-1,3-dioxolane (diofenolan) Aryl ether substituents ~330.4 g/mol Bioactive, lipophilic Pesticide ()
Ethyl-2-methyl-1,3-dioxolane-2-acetate 2-methyl, ester group 174.2 g/mol Hydrolyzable, fragrant Flavoring agent ()
2-Hexyl-1,3-dioxolane-4-methanol 2-hexyl, hydroxymethyl ~188.3 g/mol Polar, hydrogen-bonding Pharmaceutical intermediates

Reactivity and Functional Performance

  • Polymerization :
    • Vinyl-substituted dioxolanes () undergo radical polymerization, whereas the target compound’s long chain may hinder polymerization unless functionalized .
  • Biological Activity: Aryl ether derivatives like diofenolan () show pesticidal activity, while azole-containing dioxolanes () exhibit antibacterial effects. The target compound’s long chain may limit membrane penetration but enhance lipid-based interactions .
  • Chemical Stability :
    • The oleyl group’s double bond increases susceptibility to oxidation compared to saturated analogs (e.g., 2-butyl-2-methyl derivatives, ) .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2,2-dimethyl-4-{[(octadec-9-en-1-yl)oxy]methyl}-1,3-dioxolane?

Answer:
The compound can be synthesized via metal-catalyzed alkyne-cycloketalization , where a gold catalyst ([AuClPPh₃]/AgOTf) and Brønsted acid (PTSA) in CH₂Cl₂ are used. Optimization involves adjusting water content, as it significantly impacts reaction efficiency . Alternatively, acid-catalyzed ketal formation employs diols and ketones under Dean-Stark conditions (e.g., cyclohexane with a catalyst like NKC-9 resin) to remove water and drive the reaction to completion .

Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the dioxolane ring and olefinic chain (C18:1) substituents. Key signals include the methyl groups (δ ~1.2–1.4 ppm) and the dioxolane oxygenated carbons (δ ~60–110 ppm) .
  • Mass Spectrometry: MALDI-TOF MS verifies molecular weight and end-group functionality, particularly for intermediates with protecting groups (e.g., benzyl phosphate derivatives) .
  • Chromatography: HPLC or GC-MS assesses purity, especially after synthetic steps prone to byproducts (e.g., incomplete cyclization) .

Advanced: How do steric and electronic effects of the octadec-9-en-1-yl chain influence reactivity in cyclization reactions?

Answer:
The long unsaturated chain introduces steric hindrance, slowing nucleophilic attack at the dioxolane oxygen. Computational studies (e.g., HOMO-LUMO gap analysis) predict reactivity with dienophiles like acrylonitrile (ΔE = 7.39 eV). Experimentally, electron-withdrawing substituents on the alkyne enhance cyclization yields by lowering LUMO energy . Kinetic studies under gold catalysis show that increasing chain length reduces reaction rates by 15–20%, necessitating higher catalyst loadings .

Advanced: What experimental approaches resolve discrepancies in adsorption efficiency data between computational models and laboratory results?

Answer:

  • Computational Calibration: Density functional theory (DFT) models should incorporate solvent polarity (e.g., CH₂Cl₂ vs. aqueous systems) and surface defects in adsorbents (e.g., activated carbon). Binding energy calculations for 1,4-dioxane analogs show C20 fullerene interactions (ΔE = −2.8 eV) are more exothermic than amine-based adsorbents (ΔE = −1.2 eV) .
  • Experimental Validation: Solid-phase microextraction followed by GC-MS quantifies adsorption capacity. For example, discrepancies in 2-methyl-1,3-dioxolane recovery (predicted: 95%; observed: 82%) suggest pore-size limitations in traditional adsorbents .

Basic: What safety protocols are recommended when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for volatile intermediates .
  • Waste Management: Segregate halogenated waste (e.g., from bromomethyl intermediates) and neutralize acidic byproducts (e.g., PTSA residues) before disposal .
  • Ventilation: Maintain airflow >0.5 m/s to prevent vapor accumulation, as dioxolane derivatives can form explosive peroxides upon prolonged storage .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Answer:

  • Molecular Dynamics (MD) Simulations: Predict binding affinities to biological targets (e.g., enzymes). For antiviral analogs, MD shows that replacing the octadec-9-en-1-yl chain with shorter unsaturated chains improves membrane permeability by 30% .
  • QSAR Studies: Quantitative structure-activity relationship models correlate logP values (>4.5) with improved cytotoxicity in dioxolane nucleoside derivatives. Substituents at the 4-position (e.g., benzyl phosphate) enhance stability in physiological pH .

Basic: What are the key challenges in scaling up the synthesis of this compound for research applications?

Answer:

  • Catalyst Recovery: Homogeneous gold catalysts are costly and difficult to recover. Heterogeneous alternatives (e.g., Au/TiO₂) are being tested but show 10–15% lower yields .
  • Byproduct Formation: Acidic conditions promote diol decomposition. Use of scavengers (e.g., molecular sieves) or continuous-flow reactors minimizes side reactions .

Advanced: How does the dioxolane ring’s conformation affect its stability under oxidative conditions?

Answer:
The 2,2-dimethyl groups impart rigidity, reducing ring-opening under thermal (T > 150°C) or oxidative (e.g., H₂O₂) stress. Kinetic studies show a half-life of 48 hours in 3% H₂O₂ at 25°C, compared to 8 hours for non-methylated analogs. EPR spectroscopy confirms radical intermediates (e.g., hydroxyl radicals) accelerate degradation .

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